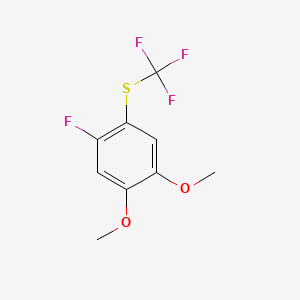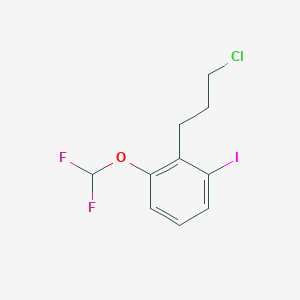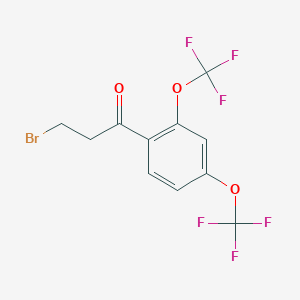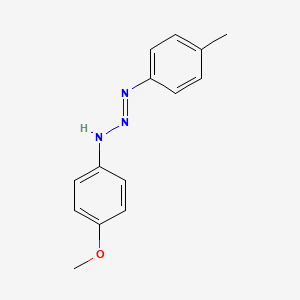
(1E)-3-(4-Methoxyphenyl)-1-(4-methylphenyl)triaz-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Triazene, 3-(4-methoxyphenyl)-1-(4-methylphenyl)- is a member of the triazene family, which are organic compounds containing the functional group -N=N-N-. These compounds are known for their applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Triazene, 3-(4-methoxyphenyl)-1-(4-methylphenyl)- typically involves the diazotization of an aromatic amine followed by coupling with another aromatic amine. The reaction conditions often include acidic or basic environments to facilitate the formation of the triazene linkage.
Industrial Production Methods
Industrial production methods for triazene compounds generally involve large-scale diazotization and coupling reactions. These methods are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
1-Triazene, 3-(4-methoxyphenyl)-1-(4-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to azo compounds.
Reduction: Formation of hydrazines.
Substitution: Replacement of functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.
Major Products
Oxidation: Azo compounds.
Reduction: Hydrazines.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, triazene compounds are used as intermediates in the synthesis of dyes, pigments, and other organic compounds.
Biology
In biological research, triazene derivatives are studied for their potential as anticancer agents due to their ability to alkylate DNA.
Medicine
Some triazene compounds are used in chemotherapy for treating certain types of cancer, such as melanoma.
Industry
In industry, triazene compounds are used in the production of polymers, resins, and other materials.
Mecanismo De Acción
The mechanism of action of triazene compounds often involves the formation of reactive intermediates that can interact with biological molecules. For example, in medicinal applications, triazene compounds can alkylate DNA, leading to cell death in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Triazene, 3-(4-methoxyphenyl)-1-(4-chlorophenyl)-
- 1-Triazene, 3-(4-methoxyphenyl)-1-(4-nitrophenyl)-
Uniqueness
1-Triazene, 3-(4-methoxyphenyl)-1-(4-methylphenyl)- is unique due to its specific substitution pattern, which can influence its reactivity and applications compared to other triazene compounds.
Propiedades
Número CAS |
10153-22-7 |
|---|---|
Fórmula molecular |
C14H15N3O |
Peso molecular |
241.29 g/mol |
Nombre IUPAC |
4-methoxy-N-[(4-methylphenyl)diazenyl]aniline |
InChI |
InChI=1S/C14H15N3O/c1-11-3-5-12(6-4-11)15-17-16-13-7-9-14(18-2)10-8-13/h3-10H,1-2H3,(H,15,16) |
Clave InChI |
RWDMOOXRHNPNLJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N=NNC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


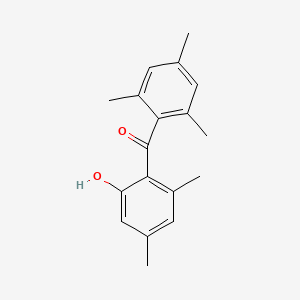
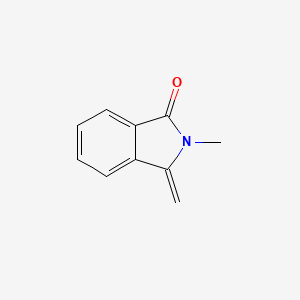
![1'-Methyl-2,3-dihydrospiro[indene-1,2'-pyrrolidin]-5'-one](/img/structure/B14063913.png)
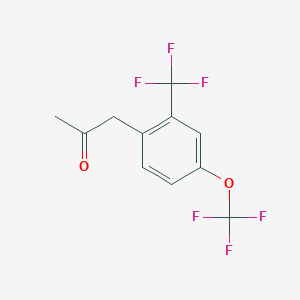
![6-Methoxy-2-(2-methoxyimidazo[2,1-b][1,3,4]thiadiazol-6-yl)benzofuran-4-ol](/img/structure/B14063926.png)
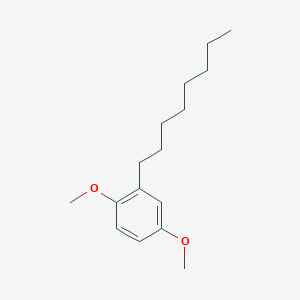
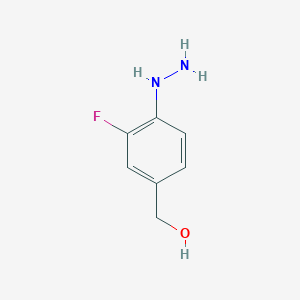
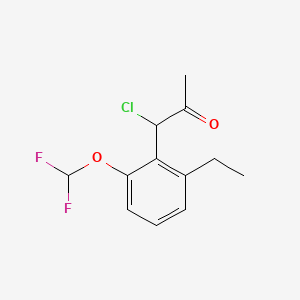
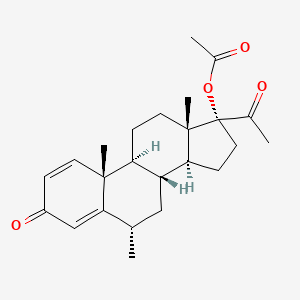
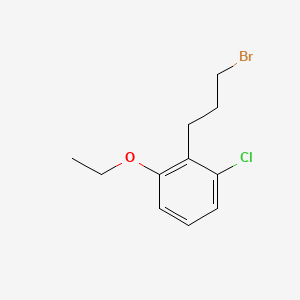
![N-{2-[Methyl(3-methylphenyl)amino]ethyl}acetamide](/img/structure/B14063952.png)
